CYP2A13 vs. CYP2A6 Binding Selectivity: 7.8-Fold Differential Affinity Defines Isoform Discrimination Profile
In a head-to-head binding affinity assessment conducted within the same experimental framework, 6-(4-chlorophenoxy)hexanoic acid exhibited a Kd of 580 nM for CYP2A13 versus 4,500 nM for CYP2A6, yielding a 7.8-fold selectivity window favoring the CYP2A13 isoform [1]. This differential binding indicates that the 4-chloro substituent engages the CYP2A13 active site with measurably greater affinity than CYP2A6, defining an isoform selectivity profile. Comparative Kd data for the 2-chloro positional isomer (CAS 7170-48-1) or the unsubstituted 6-phenoxyhexanoic acid (CAS 7170-41-4) against these two CYP isoforms have not been reported in the same public databases; therefore, the 4-chloro derivative is the only phenoxyhexanoic acid congener for which a quantifiable CYP2A13/CYP2A6 selectivity ratio has been documented.
| Evidence Dimension | Binding affinity (Kd) to CYP2A13 vs. CYP2A6 |
|---|---|
| Target Compound Data | CYP2A13 Kd = 580 nM; CYP2A6 Kd = 4,500 nM |
| Comparator Or Baseline | Intra-compound CYP2A13/CYP2A6 selectivity ratio = 7.8; no published Kd data for 2-Cl isomer or des-chloro analog against these isoforms |
| Quantified Difference | 7.8-fold higher affinity for CYP2A13 over CYP2A6 |
| Conditions | Type 1 binding interaction assessed by absorbance change (379–387 nm increase; 414–420 nm decrease); CYP2A13 and CYP2A6 of unknown origin |
Why This Matters
Procurement of the 4-chloro isomer is mandatory for studies requiring a defined CYP2A13/CYP2A6 selectivity profile; substituting the 2-Cl or des-chloro analog introduces an uncharacterized selectivity variable that may compromise experimental reproducibility.
- [1] BindingDB Entry BDBM50101991 (CHEMBL3526658). Binding affinity of 6-(4-chlorophenoxy)hexanoic acid to CYP2A13 (Kd = 580 nM) and CYP2A6 (Kd = 4,500 nM) assessed as type 1 interaction. BindingDB, accessed April 2026. View Source
